

Denibulin (MN-029) Clinical Profile at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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The following table consolidates the key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors [1] [2].

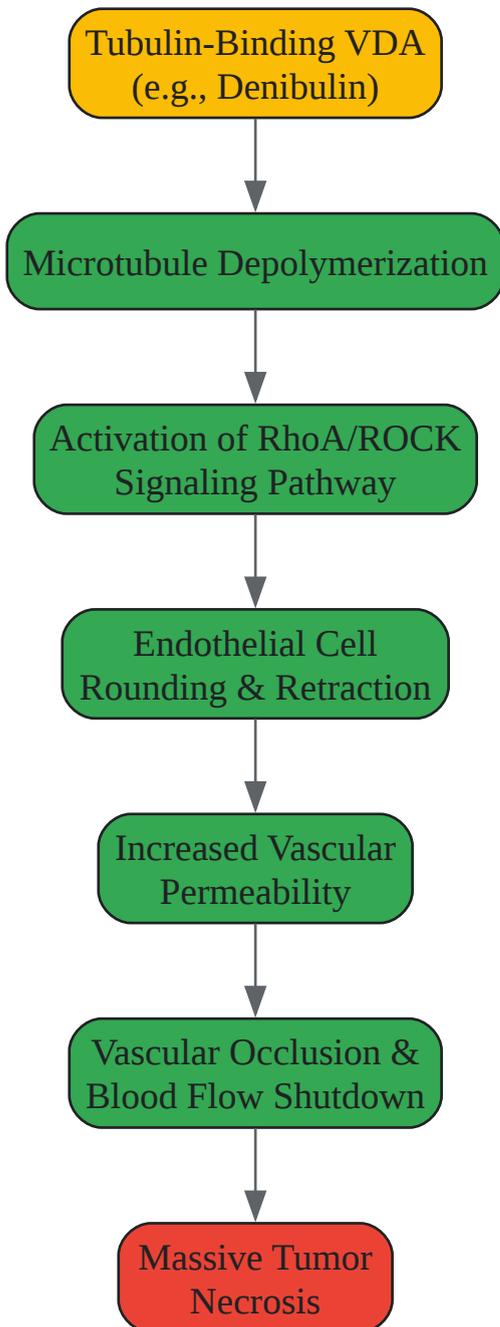
Parameter	Summary of Findings
Mechanism of Action	Vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells [1].
Maximum Tolerated Dose (MTD)	180 mg/m ² administered intravenously every 3 weeks [1] [2].
Dose-Limiting Toxicities (DLTs)	Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m ² [1] [2].
Most Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Key Safety Observations	No significant myelosuppression, stomatitis, or alopecia. No evidence of cumulative toxicity [1] [2]. A reversible episode of acute coronary ischemia occurred at the MTD (180 mg/m ²) [1] [2].
Anti-tumor Efficacy (Phase I)	No objective tumor responses observed. Five patients achieved stable disease lasting ≥6 months [1] [2].
Pharmacodynamic Evidence	A significant linear correlation was found between drug exposure (AUC) and a reduction in K _{trans} , a dynamic contrast-enhanced MRI (DCE-MRI)

Parameter	Summary of Findings
	parameter indicating decreased tumor vascular permeability and blood flow [1] [2].

Understanding the Mechanism: How VDAs Like Denibulin Work

Denibulin belongs to a class of drugs known as **tubulin-binding vascular disrupting agents (VDAs)** [3] [4]. Its mechanism is distinct from anti-angiogenic drugs (which prevent new blood vessel formation) and instead targets the established, often abnormal, blood vessels within a tumor [5] [4].

The diagram below illustrates the sequence of events triggered by this class of drugs.



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Key Experimental Protocols for Evaluating VDAs

The evaluation of Denibulin's efficacy in its clinical trial relied on specific, well-established methodologies. Here are the details of the core protocols used.

Phase I Clinical Trial Design

- **Objective:** To determine the safety, pharmacokinetics, maximum tolerated dose (MTD), and acute anti-vascular effects of Denibulin [1] [2].
- **Patient Population:** Adults with advanced solid tumors [1] [2].
- **Dosing Schedule:** Intravenous administration once every 3 weeks [1] [2].
- **Study Design:** Accelerated titration design with intra-patient dose escalation across a dose range of 4.0 to 225 mg/m² [1] [2].
- **Endpoint Measurements:**
 - **Safety & MTD:** Monitored for dose-limiting toxicities (DLTs) to establish the MTD [1] [2].
 - **Pharmacokinetics (PK):** Plasma samples were collected and analyzed to determine key PK parameters like maximum concentration (C_{max}) and area under the curve (AUC) [1] [2].
 - **Pharmacodynamics (PD):** Dynamic contrast-enhanced MRI (DCE-MRI) was used to assess acute effects on tumor vasculature [1] [2].

Dynamic Contrast-Enhanced MRI (DCE-MRI)

- **Purpose:** To non-invasively evaluate changes in tumor blood flow and vascular permeability following VDA administration [1] [3].
- **Protocol:**
 - **Imaging Schedule:** DCE-MRI scans were acquired at baseline and 6-8 hours after Denibulin infusion [1] [2].
 - **Contrast Agent:** A gadolinium-based contrast agent was injected intravenously during the scan [1].
 - **Data Analysis:** The primary parameter measured was K_{trans} (volume transfer constant), which reflects the rate at which the contrast agent leaks from the blood plasma into the tumor tissue. A decrease in K_{trans} indicates reduced blood flow and/or vascular permeability, serving as direct evidence of vascular disruption [1] [3].

Interpretation and Context for Researchers

- **Denibulin's Profile:** The Phase I data confirms that Denibulin acts as a VDA with a manageable safety profile at its MTD. The dose-dependent reduction in K_{trans} provides strong proof-of-concept for its mechanism [1] [2].
- **The Competitive Landscape:** While Denibulin's development seems to have halted after Phase I, other VDAs have advanced further. For instance, **Fosbretabulin (CA4P)** and **Crolibulin (EPC2407)**

have reached Phase II/III trials, exploring their use in combination with other therapies like chemotherapy or immunotherapy [3] [6] [4].

- **The Combination Therapy Paradigm:** A key insight from VDA research is that these agents are often most effective in combination. They typically cause necrosis in the central tumor region but leave a viable rim, which can be effectively targeted with chemotherapy, radiotherapy, or other agents [3] [4].

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To cite this document: Smolecule. [Denibulin (MN-029) Clinical Profile at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548141#denibulin-vascular-targeting-efficacy>]

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